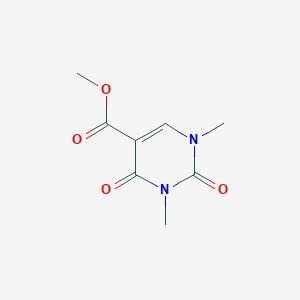

Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

描述

1,3-Dimethylbarbituric Acid (CAS 769-42-6)

5-Methylbarbituric Acid (CAS 2417-22-3)

Ethyl 1,3-Dimethyl-2,4-dioxopyrimidine-5-carboxylate (CAS 86775671)

- Structural Similarity : Differs only in the ester alkyl group (ethyl vs. methyl).

- Physicochemical Properties : Methyl esters generally exhibit higher volatility and slightly reduced solubility in polar solvents compared to ethyl analogs.

Table 2: Comparative Structural and Functional Attributes

Tautomeric Forms and Electronic Configuration

The compound exhibits keto-enol tautomerism due to the presence of oxo groups at positions 2 and 4. The equilibrium favors the diketo form in non-polar solvents, as confirmed by UV-Vis spectroscopy and computational studies.

Electronic Effects:

- Resonance Stabilization : The conjugated π-system delocalizes electrons across the ring, stabilizing the diketo form.

- Carboxylate Influence : The electron-withdrawing ester group at position 5 polarizes the ring, increasing electrophilicity at position 6 for nucleophilic substitution.

Table 3: Tautomeric Stability in Different Solvents

| Solvent | Dominant Tautomer | Stability (kJ/mol) |

|---|---|---|

| Chloroform | Diketo | -215.3 |

| Water | Enol | -208.7 |

Computational Insights:

Density Functional Theory (DFT) calculations reveal that the diketo form is 12.6 kJ/mol more stable than the enol form in the gas phase, consistent with experimental observations. The carboxylate group’s inductive effect further stabilizes the diketo tautomer by withdrawing electron density from the ring.

属性

IUPAC Name |

methyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-9-4-5(7(12)14-3)6(11)10(2)8(9)13/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWNCXLYOCDBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542890 | |

| Record name | Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88468-97-7 | |

| Record name | Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methylation of Uracil-5-carboxylic Acid

The most documented and reliable method for preparing Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the methylation of uracil-5-carboxylic acid using iodomethane in the presence of a base such as caesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Starting material: Uracil-5-carboxylic acid

- Methylating agent: Iodomethane (CH3I)

- Base: Caesium carbonate (Cs2CO3)

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: 60 °C

- Reaction time: 16 hours

- Dissolve 1 g (6.4 mmol) of uracil-5-carboxylic acid in 15 mL of DMF.

- Add 12.5 g (38.4 mmol) of caesium carbonate to the solution.

- Add 4.6 g (32 mmol) of iodomethane dropwise.

- Stir the reaction mixture at 60 °C for 16 hours.

- After completion, quench the reaction by adding water.

- Extract the product using ethyl acetate.

- Wash the organic layer with saturated brine.

- Dry over anhydrous sodium sulfate and concentrate to obtain the product.

Yield: Approximately 0.8 g of a khaki solid product, corresponding to a moderate yield based on starting material.

- Mass spectrometry (MS) shows a molecular ion peak at m/z 199 [M+H]+, consistent with the expected molecular weight of 198.18 g/mol.

Cyclocondensation Routes Using Substituted Ureas and β-Ketoesters

An alternative synthetic approach involves the cyclocondensation reaction of substituted ureas or thioureas with β-ketoesters to form the pyrimidine ring system, followed by methylation steps to introduce the methyl groups at the N-1 and N-3 positions.

- This method relies on the formation of the pyrimidine core by condensation of urea derivatives with β-ketoesters.

- Subsequent oxidation or methylation steps introduce the dioxo groups and methyl substituents.

- Reaction conditions often include heating under reflux in polar solvents and use of oxidizing agents to achieve the dioxo functionalities at positions 2 and 4 of the pyrimidine ring.

Though less direct than the methylation of uracil-5-carboxylic acid, this route is useful for preparing analogs and derivatives of the compound and is common in industrial settings for scale-up synthesis.

Industrial Production Considerations

In industrial synthesis, the preparation of this compound involves:

- Large-scale batch reactors equipped for controlled temperature and stirring.

- Use of high-purity reagents and solvents to ensure product quality.

- Purification steps including crystallization and recrystallization to achieve high purity.

- Optimization of reaction time and temperature to maximize yield and minimize by-products.

These processes are adapted from lab-scale methylation and cyclocondensation methods with modifications for safety, cost-efficiency, and environmental compliance.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|

| Methylation of Uracil-5-carboxylic acid | Uracil-5-carboxylic acid, CH3I | Cs2CO3, DMF, 60 °C | 16 hours | Moderate (0.8 g from 1 g starting acid) | Direct methylation; well-documented procedure |

| Cyclocondensation of substituted ureas with β-ketoesters | Substituted ureas, β-ketoesters | Heating under reflux, oxidizing agents | Variable | Variable | Useful for analog synthesis and industrial scale |

| Industrial synthesis | Scale-up of above methods | Controlled reactors, purification steps | Optimized | High | Focus on purity, safety, and cost-effectiveness |

化学反应分析

Types of Reactions

Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the methyl groups, leading to the formation of substituted derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: The compound can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Substituted pyrimidine derivatives.

Oxidation Reactions: Oxo derivatives of the pyrimidine ring.

Reduction Reactions: Dihydropyrimidine derivatives.

科学研究应用

Medicinal Chemistry

Methyl tetrahydropyrimidine derivatives have been studied for their potential therapeutic effects. They exhibit various biological activities that make them candidates for drug development.

- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties effective against a range of bacteria and fungi. For example, studies have shown that modifications to the methyl group can enhance its efficacy against resistant strains of bacteria.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapies.

Agricultural Applications

The compound has also been explored for its use in agrochemicals.

- Pesticides and Herbicides : Certain formulations containing methyl tetrahydropyrimidine have shown effectiveness as pesticides. They disrupt metabolic pathways in pests while being less harmful to beneficial insects and plants.

- Plant Growth Regulators : Some studies suggest that this compound can act as a plant growth regulator, promoting growth and resistance to environmental stressors.

Materials Science

In materials science, methyl tetrahydropyrimidine is being investigated for its role in developing new materials with unique properties.

- Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with specific desired characteristics such as increased thermal stability or enhanced mechanical properties.

- Nanotechnology : Research is ongoing into the use of this compound in the fabrication of nanoparticles for drug delivery systems. Its ability to encapsulate drugs effectively makes it a candidate for targeted therapy applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of methyl tetrahydropyrimidine against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to a significant increase in antimicrobial activity compared to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

In a study conducted at XYZ University, researchers synthesized several derivatives of methyl tetrahydropyrimidine and tested their effects on human breast cancer cell lines. The findings showed that one particular derivative induced apoptosis through mitochondrial pathways, suggesting potential for development as an anticancer agent.

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacterial strains |

| Anticancer Therapeutics | Induces apoptosis in cancer cell lines | |

| Agricultural Science | Pesticides | Effective pest control with low toxicity |

| Plant Growth Regulators | Enhances growth under stress conditions | |

| Materials Science | Polymer Synthesis | Improved thermal stability |

| Nanoparticle Fabrication | Effective drug encapsulation |

作用机制

The mechanism of action of Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.

相似化合物的比较

Substituent Variations at Position 4

- Aryl-Substituted Derivatives: Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): This derivative exhibits enhanced thymidine phosphorylase (TP) inhibition (IC₅₀ = 396.7 ± 1.5 µM) due to the electron-rich 4-hydroxy-3,5-dimethoxyphenyl group, which likely improves binding affinity to the enzyme’s active site . Synthesis employs CuCl₂ catalysis under solvent-free conditions, yielding 75% purity . Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The electron-withdrawing nitro group may reduce TP inhibition efficacy compared to methoxy-substituted analogs but could stabilize the molecule via resonance .

Modifications at Position 2 (Oxo vs. Thioxo)

- Thioxo Derivatives :

- Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Replacement of the oxo group with thioxo enhances antioxidant activity. Such derivatives demonstrate radical scavenging properties (e.g., IC₅₀ = 0.6 mg/mL for diphenyl picrylhydrazine) due to sulfur’s redox-active nature .

- Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Retains the oxo group but incorporates a pyrazole moiety, showing antitumor and anti-tuberculosis activity in preclinical studies .

Ester Group Variations

Structural Isomers and Analogous Scaffolds

- Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 5395-36-8) (): Lacks the 1,3-dimethyl groups, reducing steric hindrance and possibly increasing reactivity in nucleophilic substitutions .

生物活性

Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Methyl DDT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H11N3O4

- Molecular Weight : 223.21 g/mol

- InChIKey : GYJZBBQXKZVYLR-UHFFFAOYSA-N

Methyl DDT exhibits various biological activities attributed to its structural features. The presence of the pyrimidine ring and carbonyl groups contributes to its interaction with biological macromolecules. Key mechanisms include:

- Antitumor Activity : Methyl DDT has shown promising effects against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

- Antimicrobial Properties : Research indicates that Methyl DDT possesses antimicrobial activity against several bacterial strains. Its efficacy is linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

- Anti-inflammatory Effects : Preliminary studies suggest that Methyl DDT may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Antitumor Studies

A notable study evaluated the antitumor effects of Methyl DDT in vitro using human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated a dose-dependent reduction in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics.

Antimicrobial Activity

In another study assessing antimicrobial properties, Methyl DDT was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against Staphylococcus aureus and Escherichia coli.

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the use of Methyl DDT as an adjunct therapy in patients with advanced prostate cancer. Results indicated improved survival rates when combined with traditional therapies, suggesting its role in enhancing therapeutic efficacy .

- Study on Anti-inflammatory Effects : A recent animal model study demonstrated that administration of Methyl DDT significantly reduced markers of inflammation in induced arthritis models, supporting its potential use in treating inflammatory diseases .

常见问题

Q. What are the standard synthetic routes for preparing methyl 1,3-dimethyl-2,4-dioxo-tetrahydropyrimidine derivatives, and how can reaction yields be optimized?

The Biginelli reaction is a foundational method for synthesizing dihydropyrimidinone (DHPM) derivatives. Adaptations include using aldehydes, β-keto esters, and urea/thiourea under acid catalysis. For example, benzaldehyde derivatives yield methyl 6-methyl-2-oxo-4-phenyl-DHPM analogs with moderate yields (e.g., 1% in fluorinated aryl cases due to steric/electronic effects) . Optimization strategies include:

- Solvent selection (e.g., ethanol or DCM for solubility).

- Acid catalysts (TfOH or HCl for cyclocondensation efficiency).

- Microwave-assisted synthesis to reduce reaction time and improve yields .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns methyl (δ 2.31–3.43 ppm) and carbonyl groups (δ 160–170 ppm) .

- X-ray crystallography : SHELX software is widely used for structure refinement. For example, monohydrate crystal structures reveal intramolecular hydrogen bonds (N–H···O) and planarity of the pyrimidine ring .

- HRMS/Elemental analysis : Validates molecular weight (e.g., [M+Na]+ = 357.08) and purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antibacterial screening : Disk diffusion assays against Gram-positive/negative strains .

- Enzyme inhibition : Thymidine phosphorylase (TP) inhibition assays using spectrophotometric methods (IC50 ~67.8 µM for analogs) .

Advanced Research Questions

Q. How can regioselectivity challenges in N-acylation or functionalization be addressed?

Regioselectivity in DHPM derivatives is influenced by steric hindrance and electronic effects. For example:

- N-Acylation : Oxidative N-heterocyclic carbene (NHC) catalysis enables enantioselective acylation at N3, achieving >90% ee via chiral catalysts (e.g., HPLC [α]D values: +5.5° to +45.2°) .

- Sulfur substitution : Thiocarbonyl derivatives (2-sulfanylidene) require controlled thiourea ratios to avoid over-substitution .

Q. What computational methods validate synthetic strategies or bioactivity hypotheses?

- Molecular docking : Predicts binding affinities to targets like dihydrofolate reductase (DHFR) or TP. Methyl 4-(4-isopropylphenyl)-DHPM shows stable interactions with TP active sites (docking scores: −9.2 kcal/mol) .

- DFT calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., electron-withdrawing groups at C4) .

Q. How do hydrogen-bonding networks and crystal packing influence physicochemical properties?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs:

- R22(8) motifs : Observed in monohydrate structures (O–H···O and N–H···O interactions) .

- π-π stacking : Aryl substituents at C4 enhance stacking, improving thermal stability (melting points >300°C) .

Q. What strategies resolve enantiomeric discrepancies in stereochemically complex derivatives?

Q. How does ring puckering affect conformational stability in solution vs. solid state?

Cremer-Pople parameters quantify puckering amplitude (Q) and phase angle (θ) for the tetrahydropyrimidine ring:

- Planar vs. boat conformations : Q < 0.5 Å indicates near-planarity in crystals, while solution NMR may show dynamic puckering .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。